2-Bromo-5-(2-fluoro-2-propyl)pyridine

Catalog No.
S2687987
CAS No.
2091683-62-2
M.F
C8H9BrFN
M. Wt
218.069
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(2-fluoro-2-propyl)pyridine

CAS Number

2091683-62-2

Product Name

2-Bromo-5-(2-fluoro-2-propyl)pyridine

IUPAC Name

2-bromo-5-(2-fluoropropan-2-yl)pyridine

Molecular Formula

C8H9BrFN

Molecular Weight

218.069

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3

InChI Key

UZPBLOISCJTAIW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=C(C=C1)Br)F

Solubility

not available

2-Bromo-5-(2-fluoro-2-propyl)pyridine is a pyridine derivative characterized by the presence of both bromine and fluorine atoms in its structure. Its chemical formula is C8H9BrFNC_8H_9BrFN with a molecular weight of approximately 218.07 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique reactivity profile and biological properties. It is primarily used as a building block in various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: This compound is particularly known for participating in Suzuki–Miyaura coupling reactions, which are essential for forming biaryl compounds. Palladium catalysts and boronic acids are typically employed under mild conditions for this process.
  • Reduction Reactions: The compound can also be reduced to yield 5-(2-fluoro-2-propyl)pyridine by removing the bromine atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

Research indicates that 2-Bromo-5-(2-fluoro-2-propyl)pyridine exhibits significant biological activities, particularly in the fields of medicinal chemistry. It has been studied for its potential anticonvulsant and anticancer properties, making it a candidate for further drug development . The mechanisms underlying these activities involve interactions with specific biological pathways, although detailed studies are still ongoing.

The synthesis of 2-Bromo-5-(2-fluoro-2-propyl)pyridine typically involves halogenation and fluorination processes. A common method includes:

  • Bromination: The bromination of 5-(2-fluoro-2-propyl)pyridine using bromine or a brominating agent in an organic solvent like dichloromethane or chloroform at temperatures ranging from 0°C to 25°C to ensure selective bromination.
  • Fluorination: This step may involve using fluorinating agents under controlled conditions to introduce the fluorine atom into the desired position on the pyridine ring .

Industrial production may utilize automated reactors for large-scale synthesis, ensuring consistent quality and yield through advanced purification techniques such as distillation and recrystallization.

This compound serves as a versatile building block in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in the design and synthesis of new drugs with potential therapeutic effects.
  • Material Science: Its unique properties make it applicable in developing new materials with specific functionalities.
  • Research: It is widely utilized in academic research settings to explore new synthetic methodologies and biological interactions .

Several compounds share structural similarities with 2-Bromo-5-(2-fluoro-2-propyl)pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameKey Features
2-Bromo-5-fluoropyridineLacks the 2-fluoro-2-propyl group, limiting versatility.
5-Bromo-2-fluoropyridineDifferent position of bromine; affects reactivity.
2-Bromo-4-fluoropyridineContains fluorine at a different position; alters properties.

Uniqueness

The presence of both bromine and fluorine atoms along with the branched alkyl group (2-fluoro-2-propyl) imparts distinct reactivity and properties to 2-Bromo-5-(2-fluoro-2-propyl)pyridine, enhancing its utility in synthetic applications compared to its analogs.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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